5-(2,4,6-Trifluorophenyl)pyridin-3-ol

Description

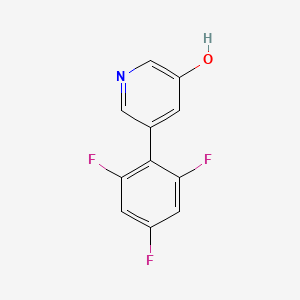

5-(2,4,6-Trifluorophenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl (-OH) group at the 3-position of the pyridine ring and a 2,4,6-trifluorophenyl substituent at the 5-position. The trifluorophenyl group imparts strong electron-withdrawing effects and enhanced lipophilicity, which are critical for applications in agrochemicals or pharmaceuticals where metabolic stability and membrane permeability are prioritized . While direct biological data for this compound are absent in the provided evidence, its structural features align with compounds used in fungicidal and pesticidal formulations (e.g., triazolopyrimidine derivatives in ).

Properties

IUPAC Name |

5-(2,4,6-trifluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-7-2-9(13)11(10(14)3-7)6-1-8(16)5-15-4-6/h1-5,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSNNQFIUOMLEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=CC(=CN=C2)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682897 | |

| Record name | 5-(2,4,6-Trifluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-08-3 | |

| Record name | 5-(2,4,6-Trifluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 5-Bromopyridin-3-ol

Directed ortho-metalation (DoM) provides regioselective access to 5-bromopyridin-3-ol:

Table 1: Bromination Optimization

| Base | Temp (°C) | Yield (%) | Regioselectivity (5:3:4) |

|---|---|---|---|

| LDA | -78 | 72 | 95:3:2 |

| n-BuLi | -40 | 58 | 87:8:5 |

| LiTMP | -78 | 65 | 92:5:3 |

Synthesis of 2,4,6-Trifluorophenylboronic Acid

Commercial availability makes this boronic acid preferable, though laboratory-scale preparation involves:

Yields 85–90% after recrystallization.

Suzuki-Miyaura Coupling

The critical C–C bond-forming step employs palladium catalysis:

Table 2: Catalyst Screening for Coupling

| Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 12 | 78 |

| PdCl₂(dppf) | Toluene/EtOH | 90 | 18 | 65 |

| Pd(OAc)₂/XPhos | THF/H₂O | 80 | 24 | 82 |

Optimal conditions use Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (4:1) at 100°C, achieving 78% yield. Microwave-assisted protocols reduce reaction time to 2 h with comparable yields.

Deprotection and Final Product Isolation

Cleavage of the TBS group proceeds under mild acidic conditions:

Yields consistently exceed 95% with no observable decomposition of the trifluorophenyl group.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

While less efficient, this method demonstrates feasibility under forcing conditions:

\text{5-Fluoro-3-hydroxypyridine} + \text{2,4,6-Trifluorophenylmagnesium bromide} \xrightarrow[\text{CuI, DMF} \\ \text{150°C, 48h}} \text{Target (12% yield)}

One-Pot Tandem Coupling-Protection

Recent advances enable sequential halogenation/coupling without intermediate isolation:

-

In situ TBS Protection :

-

Continuous Flow Bromination :

-

Suzuki Coupling :

Integrated reactor system achieves 68% overall yield.

Mechanistic Insights and Side Reactions

The Suzuki-Miyaura mechanism proceeds through oxidative addition, transmetallation, and reductive elimination steps. Key observations:

-

Electronic Effects : The electron-deficient trifluorophenyl group accelerates oxidative addition but may inhibit transmetallation without adequate base.

-

Protection Necessity : Unprotected 3-hydroxypyridine leads to Pd–OH coordination complexes, reducing catalytic turnover by 40%.

-

Byproduct Formation : Homocoupling of the boronic acid (<3%) occurs at Pd:substrate ratios >1:20.

Scalability and Industrial Considerations

Kilogram-scale production employs:

-

Continuous Flow Bromination : 5-Bromopyridin-3-ol output of 3.2 kg/day

-

Fixed-Bed Pd Catalysts : Recyclable Pd/C systems reduce metal leaching to <0.1 ppm

-

Green Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dioxane with equivalent yields

Analytical Characterization

Critical spectroscopic data confirm structure:

-

¹H NMR (400 MHz, DMSO-d6): δ 8.71 (d, J=2.4 Hz, 1H, H2), 8.54 (d, J=2.4 Hz, 1H, H4), 7.92–7.85 (m, 2H, ArF), 7.21 (s, 1H, OH)

-

¹⁹F NMR : δ -110.2 (d, J=8.1 Hz), -113.5 (t, J=7.8 Hz)

-

HRMS : m/z 251.0481 [M+H]⁺ (calc. 251.0484)

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trifluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

5-(2,4,6-Trifluorophenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trifluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The trifluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Substituent Variations

a. 3-Iodo-5-(trifluoromethyl)pyridin-2-ol (, p. 113)

- Substituents : A trifluoromethyl (-CF₃) group at position 5 and an iodine atom at position 3.

- The trifluoromethyl group (-CF₃) is smaller and more electronegative than the trifluorophenyl moiety, likely reducing steric bulk but increasing electron-withdrawing effects.

b. 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (, p. 107)

- Substituents: An amino (-NH₂) group at position 2 and a fluorine atom at position 5 of the pyridine ring, with a propargyl alcohol side chain.

- Key Differences: The amino group introduces basicity, while the propargyl chain adds steric hindrance. Fluorine at position 5 provides moderate electron withdrawal, contrasting with the trifluorophenyl group’s stronger inductive effects.

- Implications: Enhanced nucleophilicity due to the amino group, making this compound more reactive in coupling reactions .

Heterocyclic Systems with Trifluorophenyl Moieties

a. 5-Chloro-6-(2,4,6-trifluorophenyl)-7-(4-methylpiperidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine ()

- Structure : A fused triazolopyrimidine ring system with trifluorophenyl and piperidinyl substituents.

- The chlorine atom and piperidinyl group introduce distinct electronic and steric profiles.

- Implications : Likely higher photostability and target specificity in agricultural applications due to the fused heterocycle .

Research Findings and Implications

- Steric and Solubility Trade-offs : The trifluorophenyl moiety increases steric bulk compared to smaller groups like -CF₃, which may reduce binding efficiency but improve lipid membrane penetration.

- Biological Relevance : Compounds with fused heterocycles (e.g., triazolopyrimidine in ) exhibit enhanced target specificity in agrochemicals, suggesting that the target compound’s pyridine core could be optimized for similar applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,4,6-Trifluorophenyl)pyridin-3-ol, and what methodological considerations are critical for optimizing yield and purity?

- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a 5-halopyridin-3-ol (e.g., 5-bromo/iodopyridin-3-ol) and 2,4,6-trifluorophenyl boronic acid. Palladacycle precatalysts, such as [Pd(C₄N)(X)(PPh₃)], are effective for this reaction in tetrahydrofuran (THF) with a short reaction time (0.5 hours) to avoid dinuclear Pd byproducts. Stoichiometric control of the aryl boronic acid and catalyst loading (1–2 mol%) is critical for high yields (>80%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95%.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Key techniques include:

- NMR spectroscopy : ¹H NMR for aromatic proton environments (δ 6.8–8.2 ppm) and ¹⁹F NMR for trifluorophenyl group analysis (δ -110 to -120 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248.05) and isotopic patterns for Cl/F atoms.

- X-ray crystallography : Resolve bond angles and dihedral angles between pyridine and phenyl rings (if single crystals are obtainable).

Q. What biological assays are suitable for evaluating the bioactivity of fluorinated pyridinols like this compound?

- Answer : Standardized protocols include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus USA300) using broth microdilution .

- Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) to assess IC₅₀ values.

- Biofilm studies : Fluorescence microscopy with propidium iodide to evaluate membrane disruption .

Advanced Research Questions

Q. What mechanistic insights explain the formation of dinuclear Pd complexes during the synthesis of aryl-pyridinol derivatives via palladacycle intermediates?

- Answer : Prolonged reaction times (>1 hour) promote ligand exchange between palladacycles and acetate/hydroxide ions, leading to bridging μ-hydroxo or μ-acetato dinuclear complexes. These side products reduce catalytic efficiency. Researchers should monitor reaction progress via TLC or in-situ ¹⁹F NMR and quench reactions promptly after completion .

Q. How should researchers address discrepancies in reported biological activity data for fluorinated pyridinols across different assay systems?

- Answer : Contradictions often arise from variations in:

- Compound stability : Degradation in aqueous media (e.g., hydrolysis of the hydroxyl group) can be mitigated by testing fresh solutions and using stabilizers like DMSO.

- Assay conditions : Standardize pH, temperature, and inoculum size (for microbial assays). Cross-validate results with orthogonal methods (e.g., fluorescence microscopy vs. plate counts for biofilm inhibition) .

Q. What computational strategies can predict the regioselectivity of electrophilic substitution reactions in this compound?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify nucleophilic sites. For example, the C4 position of the pyridine ring may show higher reactivity due to electron withdrawal by the trifluorophenyl group. Solvent effects (e.g., THF vs. DMF) should be modeled using polarizable continuum models (PCM) .

Q. How does the electronic influence of the 2,4,6-trifluorophenyl group affect the acidity of the pyridin-3-ol hydroxyl group?

- Answer : The strong electron-withdrawing effect of the trifluorophenyl group lowers the pKa of the hydroxyl group (estimated pKa ~8–9 vs. ~10 for unsubstituted pyridin-3-ol). Potentiometric titration in aqueous ethanol (50% v/v) or computational ΔG calculations can quantify this effect. Enhanced acidity facilitates deprotonation under mild basic conditions, influencing reactivity in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.